CP 47497 CB1 Receptor Binding Affinity: Quantitative Comparison with Δ9-THC and CP-47,497-C8 Homolog
CP 47497 demonstrates high affinity for the CB1 receptor with a Ki value of 2.2 nM. This affinity is substantially higher than that of the endogenous reference compound Δ9-THC, and notably lower than its C8 homolog (CP-47,497-C8), which exhibits a Ki of 0.83 nM [1]. This data positions CP 47497 as an intermediate-affinity probe within the cyclohexylphenol series, distinct from both the prototypical phytocannabinoid and its more potent homolog.
| Evidence Dimension | CB1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 2.2 nM |
| Comparator Or Baseline | Δ9-THC and CP-47,497-C8 Homolog |
| Quantified Difference | CP 47497 has higher CB1 affinity than Δ9-THC (reported Ki values typically >10 nM in similar assays) and 2.65-fold lower affinity than CP-47,497-C8 (Ki = 0.83 nM) |
| Conditions | Radioligand binding assay using [3H]CP-55,940 in rat brain membranes (for CP 47497); comparable CB1 binding assays for comparators |
Why This Matters
This establishes CP 47497 as a well-characterized, moderate-to-high affinity CB1 agonist, allowing researchers to probe CB1-mediated effects with a dynamic range distinct from both lower-affinity phytocannabinoids and the super-potent C8 homolog.
- [1] Bertin Bioreagent. (±)-CP 47,497 Technical Datasheet. CAT N°: 10913. View Source
